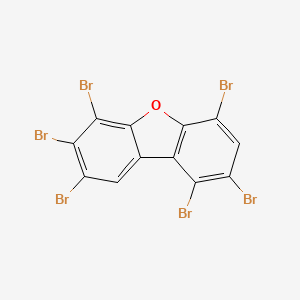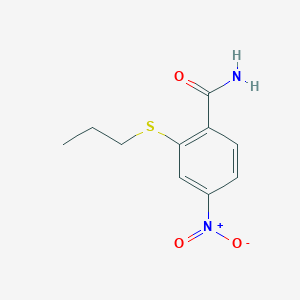
4-Nitro-2-(propylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position, a propylsulfanyl group (-S-CH2CH2CH3) at the 2-position, and an amide group (-CONH2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylsulfanyl)benzamide typically involves a multi-step process:
Thioether Formation: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., propylthiol) reacts with a halogenated benzene derivative.
Amidation: The final step involves the formation of the amide group through the reaction of a carboxylic acid derivative (e.g., benzoyl chloride) with ammonia or an amine under suitable conditions
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamides .
化学反应分析
Types of Reactions
4-Nitro-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Amidation: Acidic or basic hydrolysis conditions.
Major Products Formed
Reduction: Formation of 4-amino-2-(propylsulfanyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-2-(propylsulfanyl)benzoic acid and ammonia or an amine.
科学研究应用
4-Nitro-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and disinfectant properties.
作用机制
The mechanism of action of 4-Nitro-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The propylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its biological activity .
相似化合物的比较
Similar Compounds
4-Nitrobenzamide: Lacks the propylsulfanyl group, making it less lipophilic.
2-(Propylsulfanyl)benzamide: Lacks the nitro group, which reduces its potential reactivity and biological activity.
4-Nitro-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group, affecting its physical and chemical properties
Uniqueness
4-Nitro-2-(propylsulfanyl)benzamide is unique due to the combination of the nitro and propylsulfanyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
515884-27-2 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC 名称 |
4-nitro-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |
InChI 键 |
CAEBFDMDSXCBGH-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


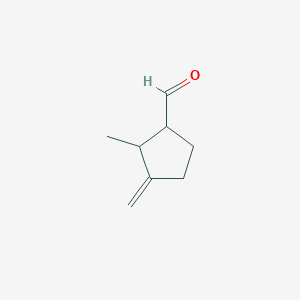
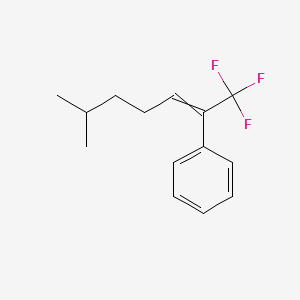
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
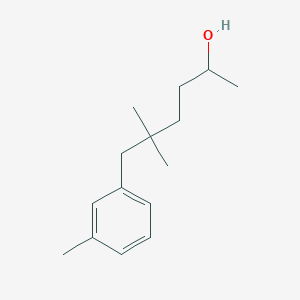


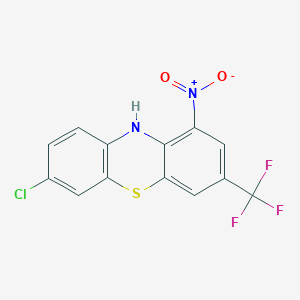
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
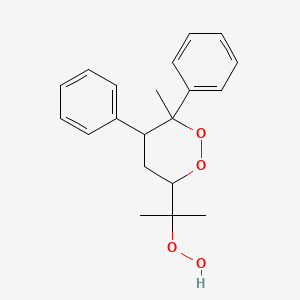
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
